Titan yellow
Overview
Description
Titan Yellow, also known as Thiazole Yellow G, Clayton Yellow, C.I. 19540, or C.I. Direct Yellow 9, is a compound with the formula C28H19N5Na2O6S4 . It is a triazene dye used as a stain and fluorescent indicator in microscopy . It is also used for the colorimetric indication of various compounds and serves as an acid-base indicator . As an acid-base indicator, it changes color from yellow to red between pH 12 and pH 13 .
Synthesis Analysis
Titan Yellow has been synthesized using ZnO nanorods (ZNRs) derived from Calotropis gigantea, a plant rich in flavonoids and alkaloids . The synthesized ZNRs were characterized using XRD, FESEM–EDS, and HRTEM-SAED . The XRD results confirmed the formation of wurtzite ZnO .Molecular Structure Analysis
The molecular structure of Titan Yellow is represented by the formula C28H19N5Na2O6S4 . The compound has a molar mass of 695.720 g/mol . The InChI key for Titan Yellow is CZIRZNRQHFVCDZ-UHFFFAOYSA-L .Chemical Reactions Analysis
Titan Yellow has been used in photocatalytic degradation experiments . The ZNRs exhibited 95% dye degradation for 10 ppm TY dye concentration in the presence of 60 mg of the ZNRs catalyst at pH 8 for 60 min UV irradiation .Physical And Chemical Properties Analysis
Titan Yellow is a rust powder with a molecular weight of 695.73 . It has an absorbance peak at 403 nm . The compound has a solubility of 29 g/L at 20 °C .Scientific Research Applications
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Environmental Chemistry
- Application: Titan Yellow is used in the removal of pollutants from aqueous solutions .
- Method: Magnetic nanoparticles based on iron oxide doped with zinc are synthesized using the wet co-precipitation method. These nanoparticles are used as an adsorbent to remove Titan Yellow from the aqueous solutions .
- Results: The synthesized material removed Titan Yellow quickly and efficiently within the physical adsorption. The adsorption isotherms were consistent with the models proposed by Langmuir and Redlich-Peterson .
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Material Science
- Application: Titan Yellow is used in the synthesis of Chitosan@hydroxyapatite nanocomposites for the simultaneous removal of Titan Yellow and Reactive Blue 4 dyes from aqueous solutions .
- Method: Chitosan and hydroxyapatite nanocomposites are prepared and used for the simultaneous removal of Titan Yellow and Reactive Blue 4 dyes from aqueous solutions in single and binary batch systems .
- Results: In optimum conditions, the maximum uptake capacities of dyes were obtained 170.7 and 118.4 mg g −1 for Titan Yellow and Reactive Blue 4 dyes, respectively .
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Analytical Chemistry
- Application: Titan Yellow is used in the separation of solutions of analytical-reagent grade sodium, potassium, calcium, magnesium and ammonium chloride .
- Method: Silica gel modified with Titan Yellow is used as a sorbent for separation .
- Results: The sorbent was applied to the separation of solutions of analytical-reagent grade sodium, potassium, calcium, magnesium and ammonium chloride .
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Environmental Engineering
- Application: Titan Yellow is used in the removal of poisonous dyes and heavy metal ions from aqueous systems .
- Method: Cellulose and its chemically/thermally modified bio-polymeric form are used for the removal of Titan Yellow from wastewater .
- Results: The percentage of dye adsorption is lower at low adsorbent doses but increases for higher doses, indicating an increase in the availability of surface active sites on the adsorbent for a fixed amount of Titan Yellow in solution .
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Photocatalytic Degradation
- Application: Titan Yellow is used in the study of photocatalytic degradation .
- Method: Magnetic nano-NiFe2O4 is synthesized with the assistance of ultrasound and used for the photocatalytic degradation of Titan Yellow .
- Results: The study provides insights into the kinetics and isotherm studies of the photocatalytic degradation process .
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Water Treatment
- Application: Titan Yellow is used in the study of water treatment processes .
- Method: Cellulose and its chemically/thermally modified bio-polymeric form are used for the adsorptive removal of Titan Yellow from wastewater .
- Results: The study provides insights into the effectiveness of these materials in removing poisonous dyes and heavy metal ions from aqueous systems .
Future Directions
properties
IUPAC Name |
disodium;6-methyl-2-[4-[2-[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]iminohydrazinyl]phenyl]-1,3-benzothiazole-7-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O6S4.2Na/c1-15-3-13-21-23(25(15)42(34,35)36)40-27(29-21)17-5-9-19(10-6-17)31-33-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)41-28)43(37,38)39;;/h3-14H,1-2H3,(H,31,32)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIRZNRQHFVCDZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NN=NC4=CC=C(C=C4)C5=NC6=C(S5)C(=C(C=C6)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N5Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062005 | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish-brown solid; [Merck Index] | |
Record name | Clayton Yellow | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2432 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Titan yellow | |
CAS RN |
1829-00-1 | |
Record name | Thiazol Yellow G | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001829001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Benzothiazolesulfonic acid, 2,2'-(1-triazene-1,3-diyldi-4,1-phenylene)bis[6-methyl-, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 2,2'-(1-triazene-1,3-diyldi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAZOL YELLOW G | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4T724PIZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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